2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide
Overview
Description
“2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide” is a chemical compound with the CAS Number: 1001518-93-9 . It has a molecular weight of 248.21 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11F3N4O/c10-9(11,12)7-3-6(5-1-2-5)16(15-7)4-8(17)14-13/h3,5H,1-2,4,13H2,(H,14,17) . This indicates that the compound contains a cyclopropyl group attached to a pyrazole ring, which is further connected to an acetohydrazide group.Physical and Chemical Properties Analysis
The compound has a molecular weight of 248.21 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, H bond acceptors, H bond donors, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not available .Scientific Research Applications
Antimicrobial Activity
Synthesis and Antimicrobial Activity of Novel Compounds : The synthesis of new derivatives of this compound showed potent antimicrobial activities against common pathogenic bacteria like Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibacterial agents (Asif et al., 2021).
Evaluation as Anti-microbial Agents : Another study synthesized a range of pyrazole hydrazides, including derivatives of the mentioned compound, and evaluated their in vitro anti-microbial activities. The synthesized molecules showed activity against Staphylococcus aureus and Escherichia coli (Gunasekar et al., 2021).
Antioxidant Activity
- Synthesis and Antioxidant Evaluation : A research focusing on the synthesis of novel derivatives revealed promising antioxidant properties. These compounds exhibited significant inhibition of free radicals, demonstrating potential in antioxidant applications (Bonacorso et al., 2015).
Antimycobacterial Properties
- Antimycobacterial Agent Development : Research on the synthesis of 3-trifluoromethyl pyrazolo-1,2,3-triazole hybrids starting from a similar compound indicated notable antimycobacterial activity. This suggests its potential in developing treatments against Mycobacterium species (Emmadi et al., 2015).
Properties
IUPAC Name |
2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N4O/c10-9(11,12)7-3-6(5-1-2-5)16(15-7)4-8(17)14-13/h3,5H,1-2,4,13H2,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAWEFXJUZDZDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC(=O)NN)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201155826 | |
Record name | 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201155826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001518-93-9 | |
Record name | 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001518-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201155826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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